Cbr1-IN-5 vs. Cbr1-IN-3: Differential Potency for CBR1 Inhibition
Cbr1-IN-5 (compound 13o) demonstrates a 2.9-fold lower CBR1 inhibitory potency compared to the most potent analog in the same series, Cbr1-IN-3 (compound 13h). This quantified difference is critical for experimental design where a specific potency window is required rather than maximal inhibition [1].
| Evidence Dimension | CBR1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.1 µM (100 nM) |
| Comparator Or Baseline | Cbr1-IN-3 (compound 13h): 0.034 µM (34 nM) |
| Quantified Difference | 2.9-fold lower potency (100 nM vs 34 nM) |
| Conditions | Recombinant human CBR1 enzyme assay; 8-hydroxy-2-iminochromene derivative series tested under identical conditions |
Why This Matters
Procurement decisions must account for this 2.9-fold potency differential, as Cbr1-IN-5 provides a distinct potency tier that may be preferable when near-complete CBR1 ablation is not desired or when evaluating concentration-dependent effects in cellular or in vivo systems.
- [1] Hu, D., Miyagi, N., Arai, Y., Oguri, H., Miura, T., Nishinaka, T., Terada, T., Gouda, H., El-Kabbani, O., Xia, S., Toyooka, N., Hara, A., Matsunaga, T., Ikari, A., & Endo, S. (2015). Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1. Organic & Biomolecular Chemistry, 13(27), 7487–7499. View Source
